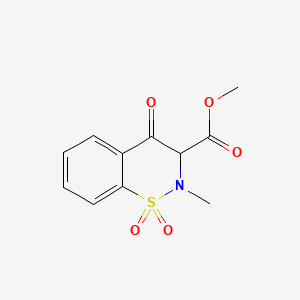
1-Fluoro-3-(2-phenylethynyl)benzene
Descripción general
Descripción
1-Fluoro-3-(2-phenylethynyl)benzene is a chemical compound with the molecular formula C14H9F and a molecular weight of 196.224 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound can be achieved from 1-Fluoro-3-iodobenzene and Phenylethynylzinc bromide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a phenylethynyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that aromatic compounds like this one can undergo nucleophilic aromatic substitution reactions .Mecanismo De Acción
1-Fluoro-3-(2-phenylethynyl)benzene: Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature . However, it is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
- The mode of action of this compound is largely dependent on the specific reactions it is used in. As an intermediate in organic synthesis, it can participate in various reactions such as substitution reactions and addition reactions .
- The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature . However, given its use in organic synthesis, it is likely involved in a wide range of biochemical pathways.
- Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available in the current literature . Further research would be needed to determine these properties.
- The molecular and cellular effects of this compound’s action are not explicitly mentioned in the available literature . As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it is involved in and the final products of these reactions.
- The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the available literature . However, like all chemical reactions, factors such as temperature, pressure, and pH could potentially influence its reactivity.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Fluoro-3-(2-phenylethynyl)benzene has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its stability in aqueous solutions. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as the lack of a standardized protocol for its administration and dosing.
Direcciones Futuras
There are several future directions for research on 1-Fluoro-3-(2-phenylethynyl)benzene and its applications. One area of focus is the development of new ligands for mGluR5 that have improved selectivity and pharmacokinetic properties. Another area is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, and the development of new therapeutic agents targeting this receptor. Additionally, there is a need for further studies on the safety and toxicity of this compound and other mGluR5 ligands, as well as their potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(2-phenylethynyl)benzene has been extensively used in scientific research as a selective and potent ligand for mGluR5. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in several neurological and psychiatric disorders, such as autism, schizophrenia, and drug addiction. This compound has been used to study the role of mGluR5 in these conditions and to develop new therapeutic agents targeting this receptor.
Propiedades
IUPAC Name |
1-fluoro-3-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJBZKCLCCYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631346 | |
| Record name | 1-Fluoro-3-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29778-28-7 | |
| Record name | 1-Fluoro-3-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[(5-Bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3050853.png)
![5-[(5-Bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3050854.png)




